

An In-depth Technical Guide to (1,2-Dimethylpropyl)benzene

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Compound of Interest

Compound Name: (1,2-Dimethylpropyl)benzene

Cat. No.: B1294524

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This guide provides a comprehensive technical overview of **(1,2-dimethylpropyl)benzene**, tailored for researchers, scientists, and professionals in drug development. It delves into its nomenclature, physicochemical properties, synthesis, and potential applications, grounding all information in established scientific principles and authoritative sources.

Executive Summary

(1,2-Dimethylpropyl)benzene, a substituted aromatic hydrocarbon, is a molecule of interest primarily within the realms of organic synthesis and analytical chemistry. While not a household name in drug development, its structural motif as an alkylbenzene provides a valuable case study in chemical nomenclature, reaction mechanisms, and the subtle interplay between structure and function. This document elucidates the systematic naming conventions that lead to its IUPAC designation, details its known physical and chemical properties, explores its synthesis via Friedel-Crafts alkylation, and discusses the broader context of alkylbenzenes in industrial and pharmaceutical chemistry.

IUPAC Nomenclature: A Systematic Approach

The precise naming of a chemical compound is fundamental to unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules to achieve this.^{[1][2]} For **(1,2-dimethylpropyl)benzene**, the naming process follows a logical sequence based on identifying the parent structure and its substituents.

Step-by-Step Name Derivation

- **Identify the Parent Hydride:** The structure contains a benzene ring. When an alkyl substituent attached to a benzene ring has six or fewer carbons, the compound is typically named as an alkyl-substituted benzene.^[3] In this case, the alkyl group has five carbons, making benzene the parent hydride.
- **Identify the Substituent:** The alkyl group attached to the benzene ring is a five-carbon chain.
- **Name the Substituent:** To name the complex alkyl substituent, we find the longest carbon chain attached to the parent ring. This is a three-carbon chain (propyl).
- **Number the Substituent Chain:** Numbering of the substituent chain starts from the point of attachment to the parent benzene ring. Thus, the carbon atom bonded to the benzene is C1 of the propyl chain.
- **Identify and Locate Side Groups on the Substituent:** There are two methyl groups attached to this propyl chain. One is on C1 and the other is on C2.
- **Assemble the Substituent Name:** The substituent is therefore named (1,2-dimethylpropyl). The parentheses are crucial to indicate that the numbering refers to the substituent itself and not the parent benzene ring.
- **Combine Parent and Substituent Names:** The final IUPAC name is constructed by combining the substituent name with the parent name: **(1,2-Dimethylpropyl)benzene**.

This systematic process ensures that the name accurately describes the molecule's connectivity. The compound is also known by other names such as 3-methyl-2-phenylbutane.

^[4]^[5]^[6]

Caption: Logical workflow for the IUPAC naming of **(1,2-Dimethylpropyl)benzene**.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a compound is essential for its application in research and development. **(1,2-Dimethylpropyl)benzene** is a colorless liquid with a characteristic aromatic odor.^[6] Its properties are well-documented in various chemical databases.

Tabulated Physicochemical Data

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆	[NIST][4], [Cheméo][5]
Molecular Weight	148.24 g/mol	[NIST][4], [Cheméo][5]
CAS Number	4481-30-5	[NIST][4], [ChemSynthesis][7]
Boiling Point	188 °C	[LookChem][6]
Melting Point	-44.72 °C (estimate)	[LookChem][6]
Density	0.866 g/cm ³	[LookChem][6]
Flash Point	56.9 °C	[LookChem][6]
Refractive Index	1.4900 - 1.4920	[LookChem][6]
Vapor Pressure	0.919 mmHg at 25°C	[LookChem][6]

Spectroscopic Data

Spectroscopic analysis is critical for structure verification. While a comprehensive set of spectra for **(1,2-dimethylpropyl)benzene** is not readily available in all public databases, the NIST Chemistry WebBook provides access to mass spectrometry data for this compound, which is invaluable for its identification.[4][8] The fragmentation pattern in the mass spectrum would be characteristic of the alkylbenzene structure, likely showing a prominent peak for the loss of a propyl or isopropyl fragment.

Synthesis and Reactivity

Alkylbenzenes are typically synthesized via Friedel-Crafts alkylation.[9] This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide or an alkene with an aromatic ring in the presence of a Lewis acid catalyst.

Generalized Synthesis Protocol: Friedel-Crafts Alkylation

The synthesis of **(1,2-dimethylpropyl)benzene** can be achieved by the alkylation of benzene.

Reactants:

- Benzene (the aromatic substrate)
- An appropriate five-carbon alkylating agent, such as 3-methyl-2-butanol or 3-methyl-2-butene.
- A Lewis acid catalyst (e.g., AlCl_3 , FeCl_3 , or H_2SO_4).^[9]

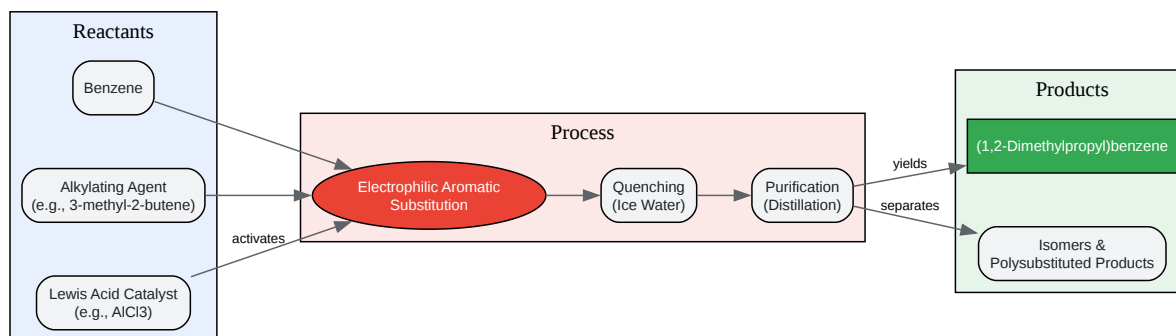
Generalized Procedure:

- **Catalyst Activation:** The Lewis acid catalyst is added to the reaction vessel under an inert atmosphere to prevent deactivation by moisture.
- **Reaction Mixture:** Benzene, serving as both reactant and solvent, is cooled in an ice bath.
- **Slow Addition:** The alkylating agent is added dropwise to the stirred benzene-catalyst mixture. This slow addition is crucial to control the exothermic reaction and minimize side reactions.
- **Reaction Progression:** The mixture is allowed to react, often with continued stirring and temperature control, for a period sufficient to ensure complete conversion.
- **Quenching:** The reaction is quenched by slowly adding it to ice-cold water to deactivate the catalyst.
- **Workup and Purification:** The organic layer is separated, washed with a mild base (e.g., NaHCO_3 solution) and then with brine, dried over an anhydrous salt (e.g., MgSO_4), and the solvent is removed under reduced pressure. The crude product is then purified, typically by fractional distillation, to isolate the desired alkylbenzene isomer.

Causality in Experimental Choices:

- **Lewis Acid Catalyst:** The catalyst is essential to generate the carbocation electrophile from the alkylating agent, which then attacks the electron-rich benzene ring.
- **Temperature Control:** Low temperatures are employed to control the reaction rate and to minimize polysubstitution and carbocation rearrangements, which are common side

reactions in Friedel-Crafts alkylations.



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